Electrophilicity and Hydrolytic Stability: Ortho-Fluorosulfonyl vs. Para-Fluorosulfonyl Regioisomers
Ortho-substituted aryl sulfonyl fluorides exhibit enhanced electrophilicity toward biological nucleophiles relative to para-substituted regioisomers due to intramolecular electronic effects. In a directed fragment screen against human neutrophil elastase, ortho-substituted phenyl sulfonyl fluoride fragments demonstrated covalent inhibitory activity whereas the para-substituted analog did not yield hits under identical screening conditions [1]. This regiochemical dependence is a class-level inference applicable to methyl 4-fluoro-2-(fluorosulfonyl)benzoate: the ortho-fluorosulfonyl placement (relative to the ester) is a critical determinant of biological SuFEx reactivity, whereas para-fluorosulfonyl analogs (e.g., methyl 4-(fluorosulfonyl)benzoate, CAS 455-15-2) are more suitable for applications requiring attenuated electrophilicity or differential hydrolytic stability during long-term storage.
| Evidence Dimension | Covalent inhibitory activity in hNE fragment screen |
|---|---|
| Target Compound Data | Ortho-substituted phenyl sulfonyl fluoride: identified as covalent hNE inhibitor hit |
| Comparator Or Baseline | Para-substituted phenyl sulfonyl fluoride: no inhibitory activity detected |
| Quantified Difference | Qualitative hit vs. no hit; ortho-substitution required for activity |
| Conditions | Human neutrophil elastase (hNE) enzymatic assay; SuFEx fragment library screening |
Why This Matters
This regiochemical effect dictates whether a fluorosulfonyl benzoate is appropriate for covalent inhibitor discovery (ortho-substitution preferred) versus applications requiring greater bench stability or slower SuFEx kinetics (para-substitution).
- [1] Zheng, Q.; Woehl, J. L.; Kitamura, S.; Santos-Martins, D.; Smedley, C. J.; Li, G.; Forli, S.; Moses, J. E.; Wolan, D. W.; Sharpless, K. B. SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. Proc. Natl. Acad. Sci. U.S.A. 2019, 116 (37), 18808-18814. View Source
